molecular formula C24H23BrN4O3S B12200625 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12200625
M. Wt: 527.4 g/mol
InChI Key: PMSCXXSQHAKGFT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, a cyclohexyl group, and a triazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, including the formation of the triazatricyclo framework and the introduction of the bromophenyl and sulfonyl groups. Common synthetic routes may involve:

    Formation of the Triazatricyclo Framework: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-(4-Bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.

    Receptor Modulation: Interacting with receptors and altering their signaling pathways.

    Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
  • 5-(4-Fluorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Uniqueness

The uniqueness of 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific substitution pattern and the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H23BrN4O3S

Molecular Weight

527.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C24H23BrN4O3S/c1-15-6-5-13-28-22(15)27-23-19(24(28)30)14-20(21(26)29(23)17-7-3-2-4-8-17)33(31,32)18-11-9-16(25)10-12-18/h5-6,9-14,17,26H,2-4,7-8H2,1H3

InChI Key

PMSCXXSQHAKGFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)S(=O)(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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